
5,5'-Dibutyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dibutyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound is distinguished by the presence of butyl groups at the 5 and 5’ positions of the bipyridine structure. Bipyridines are known for their ability to form complexes with transition metals, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-dibutyl-2,2’-bipyridine typically involves the functionalization of 2,2’-bipyridine. One common method is the Stille coupling reaction , which involves the reaction of 5,5’-dibromo-2,2’-bipyridine with tributylstannane in the presence of a palladium catalyst . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 5,5’-dibutyl-2,2’-bipyridine can be scaled up using the same Stille coupling reaction. The process involves the preparation of 5,5’-dibromo-2,2’-bipyridine as an intermediate, followed by its reaction with tributylstannane. The reaction is typically carried out in a solvent such as toluene or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dibutyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bipyridine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of 5,5’-dibutyl-2,2’-bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine compounds with various functional groups.
Scientific Research Applications
Chemistry: 5,5’-Dibutyl-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and materials science .
Biology and Medicine: These complexes can be used in studies of electron transfer and enzyme inhibition .
Industry: In the industrial sector, 5,5’-dibutyl-2,2’-bipyridine is used in the synthesis of functional materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its coordination properties make it a valuable component in the development of advanced materials .
Mechanism of Action
The mechanism of action of 5,5’-dibutyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including electron transfer and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
5,5’-Dimethyl-2,2’-bipyridine: Similar structure with methyl groups instead of butyl groups.
5,5’-Dibromo-2,2’-bipyridine: A precursor in the synthesis of 5,5’-dibutyl-2,2’-bipyridine.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness: 5,5’-Dibutyl-2,2’-bipyridine is unique due to the presence of butyl groups, which can influence its solubility and coordination properties. The butyl groups provide steric hindrance, which can affect the stability and reactivity of the metal complexes formed with this ligand .
Properties
CAS No. |
15104-02-6 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-butyl-2-(5-butylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H24N2/c1-3-5-7-15-9-11-17(19-13-15)18-12-10-16(14-20-18)8-6-4-2/h9-14H,3-8H2,1-2H3 |
InChI Key |
NQGIYTSPDVVJSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)


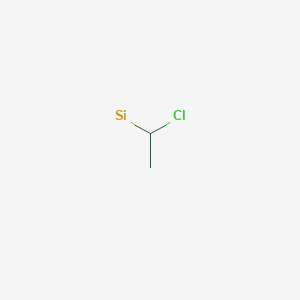
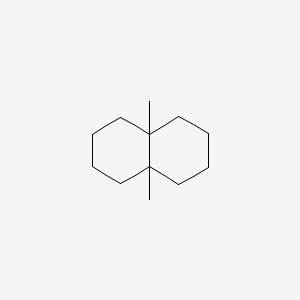


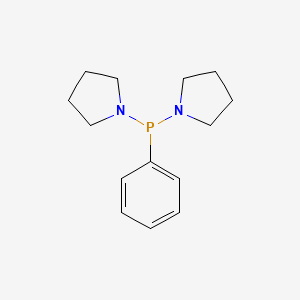
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
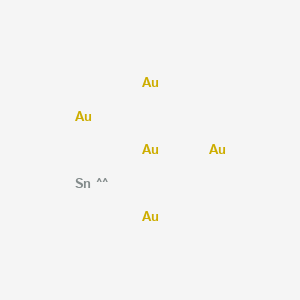
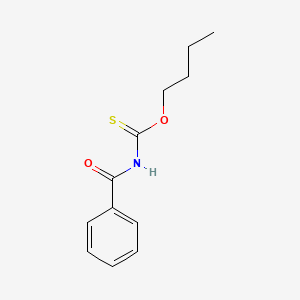
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
